molecular formula C7H10BNO2 B1350385 2,6-Dimethylpyridin-3-ylboronic acid CAS No. 693774-55-9

2,6-Dimethylpyridin-3-ylboronic acid

Cat. No. B1350385
M. Wt: 150.97 g/mol
InChI Key: OZGKXVIJOMDZCP-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridin-3-ylboronic acid is an organoboron compound that is widely used in the field of scientific research due to its unique properties. It is a specialty chemical often used in nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .


Synthesis Analysis

The synthesis of boronic acids like 2,6-Dimethylpyridin-3-ylboronic acid often involves catalytic protodeboronation of pinacol boronic esters. This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation of 2 alkyl pinacol boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount .


Chemical Reactions Analysis

Boronic acids like 2,6-Dimethylpyridin-3-ylboronic acid are often used in Suzuki–Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters is a key step in many of these reactions .

Scientific Research Applications

Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:

  • Sensing Applications

    • Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • These applications can be homogeneous assays or heterogeneous detection .
    • Detection can be at the interface of the sensing material or within the bulk sample .
  • Biological Labelling, Protein Manipulation and Modification

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
    • Boronic acids have been used for electrophoresis of glycated molecules .
    • They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
  • Therapeutics Development

    • Boronic acids have been used in the development of therapeutics .
    • This is due to their ability to interact with proteins and other biological molecules .
  • Separation Technologies

    • Boronic acids have been used in separation technologies .
    • This is due to their ability to form reversible covalent bonds with diols, which can be exploited for the separation of diol-containing compounds .
  • Suzuki–Miyaura Coupling

    • Boronic acids are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
    • The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Palladium-Catalyzed Cross-Coupling

    • Boronic acids, including “2,6-Dimethylpyridin-3-ylboronic acid”, can be used in palladium-catalyzed cross-coupling reactions .
    • This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .
    • The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Iridium or Rhodium Catalyzed C-H or C-F Borylation

    • Iridium or rhodium-catalyzed borylation of arenes via C-H activation is one of the most promising methods for the preparation of pyridinylboronic acids .
    • This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .
    • It can be conducted under mild reaction conditions compared with traditional halogen-metal exchange reactions .
  • [4+2] Cycloaddition

    • The [4+2] cycloaddition is another method for the synthesis of pyridinylboronic acids and esters .
    • This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .
  • Halogen-Metal Exchange and Borylation

    • Halogen-metal exchange followed by borylation is one of the methods for the synthesis of pyridinylboronic acids .
    • This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .
  • Metal-hydrogen exchange via directed ortho-metallation followed by borylation is another method for the synthesis of pyridinylboronic acids .
  • This method is also generally applied to the synthesis of pyridinylboronic acid pinacol esters .
  • Palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane is a method for the synthesis of pyridinylboronic acids .
  • This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .

Safety And Hazards

2,6-Dimethylpyridin-3-ylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation. It is advised to handle this chemical with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, or vapors .

Future Directions

Boronic acids, including 2,6-Dimethylpyridin-3-ylboronic acid, have a wide range of applications in various fields of research and industry. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . The future directions of research involving boronic acids are likely to continue expanding these applications and exploring new ones .

properties

IUPAC Name

(2,6-dimethylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGKXVIJOMDZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376733
Record name (2,6-Dimethylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylpyridin-3-ylboronic acid

CAS RN

693774-55-9
Record name (2,6-Dimethylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-Dimethylpyridin-3-yl)boronic acid
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